molecular formula C14H10BrFO2 B3012766 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 423157-12-4

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3012766
CAS No.: 423157-12-4
M. Wt: 309.134
InChI Key: VYTIHFUUARETBM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.134. The purity is usually 95%.
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Scientific Research Applications

1. Antioxidant and Cytotoxic Activities

  • Antioxidant and Cytotoxic Activities : A study by Hawas et al. (2021) identified halo-benzaldehyde derivatives, similar to 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde, from the green alga Avrainvillea amadelpha. These compounds showed mild cytotoxic activity against cancer cell lines and effective scavenged DPPH radical activity, indicating potential antioxidant properties.

2. Spectral and Computational Analysis

  • Spectral and Computational Analysis : The study by Balachander & Manimekalai (2017) involved the synthesis and characterization of halo-benzaldehyde derivatives. These compounds were analyzed using various spectroscopic methods, offering insights into their structural and molecular properties.

3. Synthesis of Functionalized Compounds

  • Synthesis of Functionalized Benzothiophenes and Benzofurans : A paper by Capperucci et al. (2009) describes the use of bromo(phenylthio)methyltrimethylsilane with o-hydroxy benzaldehyde to create functionalized benzothiophenes and benzofurans, indicating the utility of such compounds in synthetic organic chemistry.

4. Synthesis of Fluorinated Intermediates

  • Synthesis of Fluorinated Aromatic Aldehydes and Benzyl Bromides : Research by Lemaire et al. (1992) details the synthesis of fluorinated aromatic aldehydes, highlighting their application as key intermediates in the preparation of new radiopharmaceuticals.

5. Antimicrobial Additives in Oils and Fuels

  • Antimicrobial Additives in Oils and Fuels : A recent study by Talybov et al. (2022) explored the condensation of chloromethylbenzyl ether with bromo-substituted benzaldehydes, which have potential use as antimicrobial additives in lubricating oils and fuels.

6. Molecular Magnetic Properties

  • Molecular Magnetic Properties : The paper by Zhang et al. (2013) discusses the synthesis of complexes using halo-benzaldehyde derivatives, contributing to the understanding of molecular magnetic properties in coordination chemistry.

Mechanism of Action

The mechanism of action of “5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde” is not specified in the sources I found. The mechanism of action for a compound generally depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a drug, or a probe in biological research .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s recommended to handle it with care, avoid ingestion, and use appropriate personal protective equipment .

Future Directions

As for future directions, “5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde” could potentially be used in the development of new chemical reactions or in the synthesis of new compounds. Its use in proteomics research suggests potential applications in the study of proteins and their functions .

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIHFUUARETBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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